molecular formula C20H30BrN3O5 B3969169 2-{4-[1-(3-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)

2-{4-[1-(3-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)

Cat. No. B3969169
M. Wt: 472.4 g/mol
InChI Key: JGNROKOIEHRHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[1-(3-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as BZP and is a synthetic psychoactive drug that acts as a stimulant. It has been used as a recreational drug and is known to produce effects similar to amphetamines. However,

Mechanism of Action

BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, which prolongs their effects. The exact mechanism of action of BZP is not well understood, but it is believed to involve the activation of the sympathetic nervous system.
Biochemical and Physiological Effects:
BZP has been shown to produce a range of biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to cardiovascular problems. It also increases body temperature, which can lead to hyperthermia. Additionally, BZP has been shown to produce euphoria, increased energy, and improved cognitive function.

Advantages and Limitations for Lab Experiments

BZP has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has a well-established mechanism of action, which makes it a useful tool for studying the effects of stimulants on the brain. However, BZP also has several limitations. It is known to produce a range of side effects, which can complicate experiments. Additionally, its use as a recreational drug has led to legal restrictions, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for the study of BZP. One area of research is the development of new drugs based on the structure of BZP. Researchers are exploring the potential of BZP analogs for the treatment of neurological disorders and as antibiotics. Additionally, there is ongoing research into the mechanism of action of BZP and its effects on the brain. This research could lead to a better understanding of the role of dopamine and serotonin in the brain and the development of new treatments for neurological disorders.

Scientific Research Applications

BZP has been extensively studied for its potential applications in drug development. It has been shown to have a high affinity for serotonin and dopamine receptors in the brain, which makes it a potential candidate for the treatment of various neurological disorders. Additionally, BZP has been shown to have antibacterial and antifungal properties, which makes it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-[4-[1-[(3-bromophenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BrN3O.C2H2O4/c19-17-3-1-2-16(14-17)15-21-6-4-18(5-7-21)22-10-8-20(9-11-22)12-13-23;3-1(4)2(5)6/h1-3,14,18,23H,4-13,15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNROKOIEHRHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC(=CC=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-[1-(3-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)
Reactant of Route 2
2-{4-[1-(3-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)
Reactant of Route 3
2-{4-[1-(3-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)
Reactant of Route 4
Reactant of Route 4
2-{4-[1-(3-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)
Reactant of Route 5
Reactant of Route 5
2-{4-[1-(3-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)
Reactant of Route 6
Reactant of Route 6
2-{4-[1-(3-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)

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